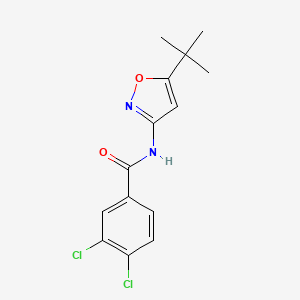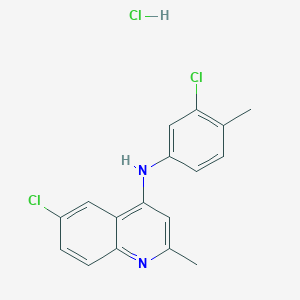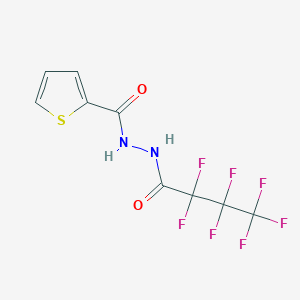
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as BOPP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies and does not cause significant adverse effects. N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide research. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to develop more efficient synthesis methods for N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in vivo. Finally, more research is needed to understand the exact mechanism of action of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Synthesis Methods
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 4-butoxyaniline with acetic anhydride to form 4-butoxyacetanilide. This intermediate is then reacted with ethyl bromoacetate to form ethyl 4-butoxyphenylacetate. The final step involves the reaction of ethyl 4-butoxyphenylacetate with phenylhydrazine and acetic anhydride to form N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Scientific Research Applications
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
properties
IUPAC Name |
N-(4-butoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-17(10-12-19)22-21(25)16-14-20(24)23(15-16)18-7-5-4-6-8-18/h4-12,16H,2-3,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGHVVGIGXULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)


![4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)